molecular formula C12H11NO B2506116 2-[(Pyridin-4-yl)methyl]phenol CAS No. 174406-31-6

2-[(Pyridin-4-yl)methyl]phenol

Cat. No. B2506116
CAS RN: 174406-31-6
M. Wt: 185.226
InChI Key: SHBJTFKANZPDON-UHFFFAOYSA-N
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Description

Synthesis and Emissive Properties of Tetrahydroimidazopyridyl Phenols

The synthesis of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with various para-substituents has been achieved. These compounds exhibit intense fluorescence with a large Stokes shift and high quantum yields, indicating potential applications in dye and polymer industries .

Yttrium and Aluminum Complexes with Pyridine-Bis(phenolate)

Yttrium and aluminum complexes featuring a pyridine-bis(phenolate) ligand have been synthesized. These complexes serve as models for the intermediates in the ring-opening polymerization of lactide and β-butyrolactone, providing insights into the mechanisms of polymer formation .

Tautomeric Properties of Pyridylmethyliminomethyl Phenol

The structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol have been elucidated through various spectroscopic methods and X-ray crystallography. This compound exhibits tautomeric interconversion in polar solvents, which is significant for understanding its reactivity and interactions .

Antimicrobial Properties of Oligomer and Monomer/Metal Complexes

Oligo-2-[(pyridine-3-yl-methylene)amino]phenol and its metal complexes have been synthesized and characterized. These compounds display antimicrobial activity, and their thermal stability has been assessed, suggesting their potential in biomedical applications .

Selective Noradrenaline Reuptake Inhibitors

A new class of selective noradrenaline reuptake inhibitors based on [4-(phenoxy)pyridin-3-yl]methylamines has been developed. These compounds show promise for therapeutic applications due to their potent activity and selectivity .

Characterization of Oligo-4-[(pyridin-3-ylimino)methyl]phenol

The oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol has been studied, leading to the formation of oligomers with higher thermal stability compared to the monomer. These materials have potential applications in the development of new polymeric materials .

Copper(II) Complexes with Pyridin-2-ylethyliminomethyl Phenol

Copper(II) complexes with 2-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol and its derivatives have been synthesized. Their physical properties and structures have been investigated, contributing to the understanding of copper coordination chemistry .

Mononuclear Complexes of Pyrazolylpyridine

Mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and characterized. Their crystalline architectures and photoluminescent properties have been explored, which could be relevant for materials science applications .

Oligo-2-[(pyridine-2-yl-methylene)amino]phenol Synthesis

The oxidative polycondensation conditions for 2-[(pyridine-2-yl-methylene)amino]phenol have been optimized, resulting in oligomers with significant thermal stability. These findings are important for the synthesis of novel oligomeric materials .

Schiff Base Compound with Antibacterial Activities

A new Schiff base compound with bromo and chloro substituents has been synthesized and its crystal structure determined. The compound exhibits excellent antibacterial activities, which could be of interest for the development of new antimicrobial agents .

Scientific Research Applications

Corrosion Inhibition

2-[(Pyridin-4-yl)methyl]phenol derivatives have been evaluated for their efficiency as corrosion inhibitors. For instance, Schiff bases derived from this compound demonstrated significant corrosion inhibition properties on carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their chemical structure, which enables strong adsorption onto the metal surface, providing a protective layer against corrosion (Hegazy et al., 2012).

Fluorescent Chemo-sensing

Salicylaldehyde-based hydrazones related to this compound have shown potential in fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds exhibit a significant increase in fluorescence upon binding with Al3+, making them suitable for applications in detecting aluminum ions in various environments, including living cells (Rahman et al., 2017).

Structural and Spectroscopic Studies

Research involving this compound derivatives has also focused on their structural and spectroscopic properties. Studies involving synthesis, spectral analysis, and non-linear optical (NLO) analysis of these compounds contribute to our understanding of their electronic and structural characteristics, which is crucial for their application in material science (Ulaş, 2021).

Metal Ion Detection

Derivatives of this compound have been utilized in the development of fluoroionophores for selective metal ion detection. These compounds can chelate specific metal ions, demonstrating potential in metal ion recognition and sensing technologies, essential for environmental monitoring and biochemical applications (Hong et al., 2012).

Antimicrobial Properties

The antimicrobial properties of oligomers and monomer/oligomer-metal complexes derived from this compound have been investigated, showing effectiveness against various bacteria and fungi. This research opens avenues for developing new antimicrobial agents with potential applications in medical and health sciences (Kaya et al., 2009).

Safety and Hazards

The compound has hazard statements H302 - H318, indicating that it may be harmful if swallowed and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(pyridin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJTFKANZPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174406-31-6
Record name 2-[(pyridin-4-yl)methyl]phenol
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